REACTION_CXSMILES
|
[CH3:1][N:2](C(OCC1C=CC=CC=1)=O)[C:3]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1>CO>[CH3:1][NH:2][C:3]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1
|
Name
|
Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
CN(C1(CC1)C(=O)OC)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
ADDITION
|
Details
|
10% Pd/C (2.04 g) was added
|
Type
|
CUSTOM
|
Details
|
the contents were thoroughly degassed
|
Type
|
CUSTOM
|
Details
|
balloon overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The contents were then degassed
|
Type
|
CUSTOM
|
Details
|
the Pd/C was removed by filtration through Celite
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |